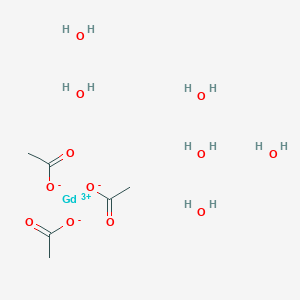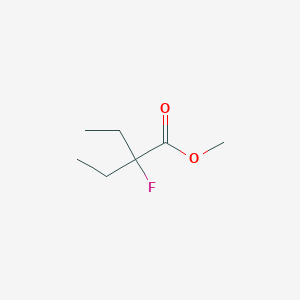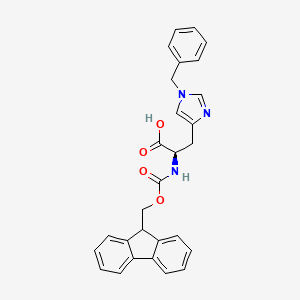
Udpga 3Na
Vue d'ensemble
Description
Applications De Recherche Scientifique
Uridine 5’-diphosphoglucuronic acid trisodium salt has numerous applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphoglucuronic acid trisodium salt can be achieved through a cascade synthesis route. This involves coupling multiple whole cells expressing hyperthermophilic enzymes to produce uridine 5’-diphosphoglucuronic acid from starch. The process includes a coenzyme regeneration system with an appropriate expression level of uridine diphosphate-glucose 6-dehydrogenase in a single strain, meeting the nicotinamide adenine dinucleotide requirements .
Industrial Production Methods
For industrial production, the cascade synthesis route is scaled up to produce uridine 5’-diphosphoglucuronic acid in large quantities. This method is cost-effective and efficient, yielding high purity uridine 5’-diphosphoglucuronic acid suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 5’-diphosphoglucuronic acid trisodium salt undergoes glucuronidation reactions, which are catalyzed by uridine diphosphate glucuronosyltransferases. These reactions involve the covalent linkage of glucuronic acid to a nucleophilic functional group on a typically lipophilic substrate .
Common Reagents and Conditions
The glucuronidation reactions require the presence of uridine 5’-diphosphoglucuronic acid as a cofactor and a nucleophilic substrate. The reactions typically proceed under physiological conditions, with the enzyme uridine diphosphate glucuronosyltransferase facilitating the transfer of glucuronic acid .
Major Products
The major products of these reactions are glucuronides, which are more water-soluble and can be easily excreted from the body. This process is essential for the metabolism and clearance of many lipophilic chemicals, including drugs and endogenous compounds .
Mécanisme D'action
Uridine 5’-diphosphoglucuronic acid trisodium salt exerts its effects through glucuronidation, a process catalyzed by uridine diphosphate glucuronosyltransferases. The enzyme facilitates the transfer of glucuronic acid to a nucleophilic functional group on a substrate, forming a glucuronide. This reaction increases the water solubility of the substrate, allowing for its excretion from the body .
Comparaison Avec Des Composés Similaires
Uridine 5’-diphosphoglucuronic acid trisodium salt is unique in its role as a glycosyl donor for glucuronidation reactions. Similar compounds include:
Uridine diphosphate glucose: A precursor in the biosynthesis of uridine 5’-diphosphoglucuronic acid.
Uridine diphosphate galactose: Involved in the biosynthesis of glycoproteins and glycolipids.
Uridine diphosphate N-acetylglucosamine: Participates in the biosynthesis of glycosaminoglycans and glycoproteins.
Uridine 5’-diphosphoglucuronic acid trisodium salt stands out due to its specific role in glucuronidation, a critical pathway for the detoxification and excretion of various compounds .
Propriétés
IUPAC Name |
trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14?;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUNWUNTOMVIG-FBPUXPPNSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxalic acid tert-butyl (3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B8020367.png)
![oxalic acid tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B8020371.png)
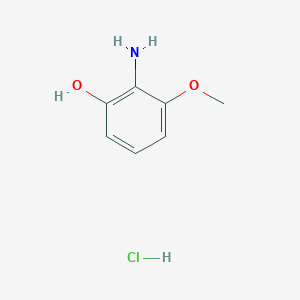
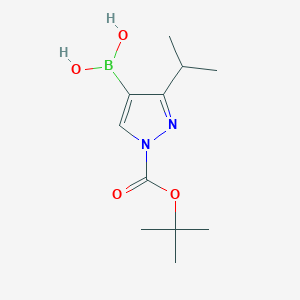
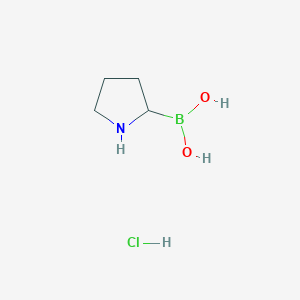
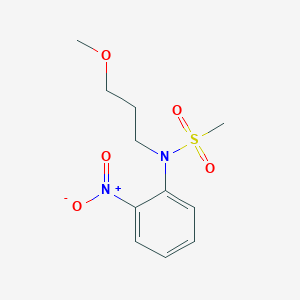
![tert-Butyl N-[2,3-dichloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B8020391.png)
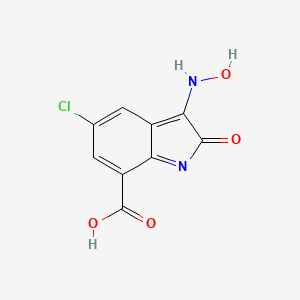

![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B8020432.png)
